REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]([O:12]CC)=O)[CH:5]=[C:4]([CH3:15])[N:3]=1.[C:16]1([CH2:22][CH2:23][NH2:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CO>[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]([NH:24][CH2:23][CH2:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:12])[CH:5]=[C:4]([CH3:15])[N:3]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)SCC(=O)OCC)C
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
steel
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated at 120° for 18 hrs
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to a residual solid which
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)SCC(=O)NCCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.65 g | |
YIELD: PERCENTYIELD | 76.7% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |